Gramicidin A

Description

Properties

IUPAC Name |

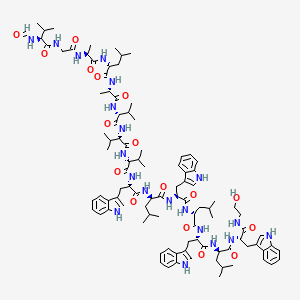

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXYZRRTRDGQE-LUPIJMBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H140N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891352 | |

| Record name | 1-L-Valinegramicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1882.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-81-2, 11029-61-1, 1405-97-6 | |

| Record name | Valinegramicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gramicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-L-Valinegramicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gramicidin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gramicidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINEGRAMICIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93AG3Q5T2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gramicidin A: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Gramicidin A, a well-characterized peptide ion channel. It details its unique structure, mechanism of ion transport, and the key experimental methodologies used for its study.

Introduction

This compound is a linear polypeptide antibiotic produced by the soil bacterium Bacillus brevis.[1] It is composed of 15 amino acids with alternating L- and D-configurations, a sequence that is crucial for its unique helical structure.[1][2] The peptide is N-terminally formylated and C-terminally blocked with ethanolamine.[2] this compound functions by inserting itself into cellular membranes and forming transmembrane channels, which are selectively permeable to monovalent cations.[3][4] This disruption of the cell's ionic homeostasis leads to cell death, underlying its antibiotic properties.[3][5] Due to its simple and well-defined structure, this compound serves as a model system for understanding the fundamental principles of ion channel function and lipid-protein interactions.[4][6]

Molecular Structure

The functional form of this compound is a dimer formed by the head-to-head association of two monomers, one from each leaflet of the lipid bilayer.[3][7] This dimerization is a dynamic process and is essential for channel activity.[3]

Primary and Secondary Structure

The primary sequence of this compound is: Formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1][2]

The alternating L- and D-amino acids allow the peptide to form a unique β-helix secondary structure.[3] Specifically, it adopts a right-handed β6.3-helical conformation within the membrane.[8]

Tertiary and Quaternary Structure: The Dimeric Channel

Two this compound monomers, each a β-helix, associate at their N-termini (formyl ends) to form the functional transmembrane channel. This head-to-head dimer is stabilized by six intermolecular hydrogen bonds.[7][9] The resulting channel is a hollow pore approximately 26 Å in length, which is sufficient to span the hydrophobic core of a typical lipid bilayer.[10] The channel has a narrow pore with a diameter of about 4 Å.[7][11] The exterior of the helix is hydrophobic, allowing it to interact favorably with the lipid acyl chains of the membrane, while the polar peptide backbone lines the interior of the pore, creating a hydrophilic pathway for ion translocation.[4][6] The tryptophan residues are predominantly located at the membrane-water interface, where they are thought to anchor the channel in the bilayer.[10]

Function as an Ion Channel

The primary function of the this compound dimer is to act as a selective ion channel for monovalent cations.[4] It is impermeable to anions and divalent cations.[4]

Mechanism of Ion Transport

The transport of ions through the this compound channel occurs via a single-file mechanism.[11] The narrow pore diameter dictates that ions and water molecules must move in a sequential, single-file line.[11] An ion entering the channel must shed most of its hydration shell, a process that is energetically costly. However, the polar carbonyl oxygen atoms lining the pore are thought to provide transient coordination sites for the cation, partially compensating for the energy of dehydration.[12] The translocation of a single ion through the channel is coupled to the movement of a file of approximately six water molecules.[11]

Ion Selectivity and Conductance

This compound channels exhibit selectivity among monovalent cations. The permeability sequence is generally NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+.[13] This selectivity is thought to arise from a combination of factors, including the energy required for dehydration of the ion and the specifics of the ion's interaction with the binding sites within the channel.[14] The single-channel conductance is dependent on the type of cation, its concentration, the applied voltage, and the properties of the surrounding lipid bilayer.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the structure and function of the this compound channel.

| Structural Parameter | Value | Reference(s) |

| Monomer Sequence | 15 alternating L/D amino acids | [1][2] |

| Dimer Length | ~26 Å | [10] |

| Pore Diameter | ~4 Å | [7][11] |

| Helical Structure | Right-handed β6.3-helix | [8] |

| Residues per Turn | ~6.3 | [2] |

| Intermonomer H-bonds | 6 | [7][9] |

Table 1: Structural parameters of the this compound channel.

| Functional Parameter | Condition | Value | Reference(s) |

| Single-Channel Conductance (K+) | 1 M KCl, 100 mV | ~4 pA (current) | [16] |

| Single-Channel Conductance (Na+) | 1 M NaCl, 200 mV | ~2.8 pA (current) | [17] |

| Ion Selectivity (Permeability) | Frog skeletal muscle | NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+ | [13] |

| Ion Occupancy (Na+) | All attainable NaCl concentrations | 1 | [11] |

| Ion Occupancy (Cs+) | 0.1 M CsCl | Up to 2 | [11] |

| K+ Dissociation Constant (from PMF) | DMPC bilayer simulation | 0.34 M | [18] |

Table 2: Functional parameters of the this compound channel.

Key Experimental Methodologies

The following sections detail the protocols for key experiments used to elucidate the structure and function of this compound.

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy

SS-NMR is a powerful technique for determining the high-resolution structure of this compound in a native-like lipid bilayer environment.[2]

Methodology:

-

Sample Preparation: this compound is isotopically labeled (e.g., with 15N or 13C) at specific amino acid positions.[2] The labeled peptide is then reconstituted into lipid bilayers (e.g., DMPC), which are uniformly aligned on glass plates.[2]

-

Data Acquisition: The aligned sample is placed in the NMR spectrometer with the bilayer normal parallel to the external magnetic field.[19] NMR spectra are acquired to measure orientation-dependent interactions, such as dipolar couplings and chemical shift anisotropies.[2]

-

Structural Restraints: The measured NMR parameters provide orientational restraints for the labeled sites relative to the magnetic field.[19]

-

Structure Calculation: By combining restraints from multiple labeled sites throughout the peptide sequence, a three-dimensional structure is calculated and refined.[2][19]

X-ray Crystallography and Microcrystal Electron Diffraction (Micro-ED)

While challenging due to its hydrophobicity, crystallographic methods have provided insights into this compound conformations.[20][21] Micro-ED is a newer cryo-EM technique suitable for nano-sized crystals.[22]

Methodology (Micro-ED):

-

Crystallization: Gramicidin D (a natural mixture containing this compound) is crystallized, often resulting in nano- to micron-sized crystals.[22]

-

Sample Preparation: A TEM grid is prepared by applying the crystal-containing powder and then flash-frozen in liquid nitrogen.[22]

-

Data Collection: The grid is placed in a cryo-transmission electron microscope. A continuous rotation dataset is collected by tilting the crystal in the electron beam and recording diffraction patterns.[22]

-

Data Processing: The diffraction data are processed using software suites like XDS to integrate intensities and determine unit cell parameters.[22]

-

Structure Solution and Refinement: The structure is solved using molecular replacement with a known model and then refined to fit the experimental diffraction data.[22]

Single-Channel Electrical Recording

This electrophysiological technique allows for the direct measurement of ion flow through individual this compound channels, providing information on conductance, selectivity, and channel lifetime.

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (e.g., in a Teflon cup) separating two aqueous compartments (cis and trans).[16][17]

-

Gramicidin Incorporation: A dilute solution of this compound is added to one or both compartments. Monomers spontaneously insert into the bilayer.[17]

-

Data Recording: Ag/AgCl electrodes are placed in each compartment and connected to a patch-clamp amplifier. A constant voltage is applied across the membrane.[17]

-

Channel Gating: The random dimerization of monomers to form conducting channels and their subsequent dissociation results in step-like changes in the measured current. Each step corresponds to the opening or closing of a single channel.[16]

-

Data Analysis: The amplitude of the current steps gives the single-channel conductance, while the duration of the steps provides the channel lifetime. Experiments with different ions in the bathing solutions are used to determine ion selectivity.[13][17]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamics of the this compound channel and the process of ion permeation at an atomic level of detail.[6][23]

Methodology:

-

System Setup: An atomic model of the this compound dimer (often from NMR or crystal structures) is embedded in a hydrated lipid bilayer (e.g., DMPC or POPE) in a simulation box. Water molecules and ions (e.g., K+, Cl-) are added to mimic experimental conditions.[2][24]

-

Force Field Selection: A molecular mechanics force field (e.g., CHARMM, AMBER) is chosen to describe the potential energy of the system based on the positions of the atoms.[2][6]

-

Equilibration: The system is first minimized to remove steric clashes and then gradually heated and equilibrated under constant temperature and pressure to allow the lipids and water to relax around the peptide.[24]

-

Production Simulation: A long simulation (nanoseconds to microseconds) is run, during which Newton's equations of motion are integrated numerically to generate a trajectory of atomic positions and velocities over time.[2]

-

Analysis: The trajectory is analyzed to study structural dynamics, lipid-protein interactions, and the mechanism of ion permeation. Techniques like Potential of Mean Force (PMF) calculations can be used to determine the free energy profile for an ion moving through the channel.[6][18]

Visualizations of Key Processes

The following diagrams illustrate fundamental aspects of this compound's structure and function.

References

- 1. This compound Backbone and Side Chain Dynamics Evaluated by Molecular Dynamics Simulations and Nuclear Magnetic Resonance Experiments. I: Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A New Mission for an Old Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 13C solid-state NMR of this compound in a lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gramicidin Channels Are Internally Gated - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 11. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Valence selectivity of the gramicidin channel: a molecular dynamics free energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selectivity for cations in potassium and gramicidin channels of the muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gramicidin channel selectivity. Molecular mechanics calculations for formamidinium, guanidinium, and acetamidinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Membrane surface-charge titration probed by this compound channel conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]

- 18. pnas.org [pnas.org]

- 19. rcsb.org [rcsb.org]

- 20. The conducting form of this compound is a right-handed double-stranded double helix - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cambridge.org [cambridge.org]

- 23. pnas.org [pnas.org]

- 24. Building this compound [ks.uiuc.edu]

Gramicidin A mechanism of action in lipid bilayers

An In-depth Technical Guide on the Core Mechanism of Action of Gramicidin A in Lipid Bilayers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a well-characterized channel-forming antibiotic. It details the peptide's structure, the dynamics of channel formation within a lipid bilayer, the process of ion translocation, and the key factors that modulate its function. This document synthesizes quantitative data from numerous studies, outlines core experimental methodologies, and provides visual diagrams to elucidate complex processes.

Introduction

This compound is a linear pentadecapeptide antibiotic produced by the soil bacterium Bacillus brevis. Its sequence of 15 alternating L- and D-amino acids allows it to adopt a unique helical structure that can insert into lipid membranes. Unlike mobile ion carriers, this compound functions by forming a transmembrane channel, rendering the membrane permeable to monovalent cations. This disruption of the cell's ionic homeostasis is the basis of its antibiotic activity. Because of its structural simplicity and well-defined conducting states, this compound has become a prototypical model system for studying the biophysics of ion channels, lipid-protein interactions, and the influence of the membrane environment on protein function.

Structure of the this compound Channel

The functional this compound channel is not a single molecule but a transient, head-to-head dimer. Two this compound monomers, each spanning one leaflet of the lipid bilayer, associate at their N-termini to form a continuous pore.

-

Monomer Conformation : Within the lipid environment, each this compound monomer adopts a right-handed β-helix conformation with approximately 6.3 residues per turn. This structure is characterized by a helical arrangement where all amino acid side chains project outward into the surrounding lipid acyl chains.

-

Dimerization : The stable, ion-conducting channel is formed by the dimerization of two monomers across the bilayer. This head-to-head (N-terminus to N-terminus) association is stabilized by six intermolecular hydrogen bonds. This dimeric structure has been confirmed by extensive solid-state and solution NMR studies as well as X-ray diffraction. The resulting channel is a hollow cylinder approximately 4 Å in diameter.

-

Role of Tryptophan Residues : The four tryptophan residues on each monomer are clustered near the C-termini and are crucial for channel function. They are preferentially located at the membrane-water interface, anchoring the peptide in the bilayer and influencing channel stability and formation.

Mechanism of Channel Formation

The formation of a conducting this compound channel is a dynamic equilibrium process involving the transmembrane association and dissociation of two monomers.

The process can be described by the following equilibrium:

2Gm (two monomers in opposing leaflets) ⇌ Gd (conducting dimer)

The kinetics of this process are defined by an association rate constant (kf) and a dissociation rate constant (kd). The ratio of these constants determines the monomer-dimer equilibrium constant (KD) and, consequently, the probability of finding an open channel. The average lifetime of the channel is the reciprocal of the dissociation rate constant (τ = 1/kd). Dimer dissociation is the simplest form of channel gating.

The dimerization process is influenced by the lipid environment; for example, the dimerization constant in protein-rich thylakoid membranes was found to be about 10 times larger than in pure lipid membranes. Conversely, the dimer dissociation rate constant in asolectin/7-dehydrocholesterol membranes at 25°C was measured to be approximately 0.5 s-1.

Caption: this compound Monomer-Dimer Equilibrium.

Mechanism of Ion Translocation

The narrow pore of the this compound channel, at only 4 Å in diameter, imposes a strict single-file arrangement for the transport of ions and water molecules. Neither can pass the other within the channel's lumen.

-

Entry and Dehydration : A hydrated monovalent cation from the bulk solution approaches the channel entrance. To enter the narrow pore, the ion must shed most of its hydration shell. The energy penalty for this dehydration is compensated by favorable electrostatic interactions with the polar peptide carbonyl groups that line the channel interior.

-

Binding Sites : The channel contains two primary ion-binding sites located near the entrances of the pore. At low ion concentrations, the channel is typically occupied by at most one ion. However, at higher concentrations (e.g., >0.1 M CsCl), the channel can accommodate two ions simultaneously.

-

Translocation : The ion hops between energy wells along the length of the channel, propelled by the electrochemical gradient. This movement is coupled to the movement of a single file of approximately six water molecules. The rate of translocation is limited by the need to move this entire column of water and ions.

-

Exit : Upon reaching the opposite end of the channel, the ion exits the pore and becomes rehydrated in the bulk solution.

This single-file transport mechanism has profound implications for the channel's permeability and selectivity.

A Technical Guide to the Biosynthesis of Gramicidin A

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis and biosynthetic pathway of Gramicidin A, a linear pentadecapeptide antibiotic. It details the genetic and enzymatic machinery responsible for its production, presents quantitative data on its synthesis, and offers detailed experimental protocols for its fermentation, extraction, and analysis.

Introduction to this compound

This compound is a potent antibiotic peptide produced by the soil bacterium Brevibacillus parabrevis (formerly Bacillus brevis) ATCC 8185.[1] It is part of a naturally occurring mixture, often denoted as Gramicidin D, which includes Gramicidin B and C.[2] The peptide consists of 15 hydrophobic amino acids with alternating L- and D-configurations.[3] Its primary sequence is: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine .[4] This unique structure allows two gramicidin monomers to form a head-to-head β-helical dimer that functions as an ion channel in bacterial cell membranes.[5] This channel disrupts the crucial ion gradients across the membrane, leading to cell death.[5] Unlike most peptides, this compound is not synthesized by ribosomes; instead, it is assembled by a large, multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3][6]

The Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of this compound is a complex, assembly-line-like process catalyzed by four large, multifunctional enzymes: LgrA, LgrB, LgrC, and LgrD .[3][7] These enzymes are composed of a series of repeating units called modules, with each module responsible for the incorporation of one amino acid into the growing peptide chain.[6] In total, the system comprises 16 modules to assemble the 15-amino-acid peptide, with the final module facilitating a unique termination step.[3][7]

Each module contains several catalytic domains that perform specific functions in a coordinated manner. The core domains and their functions are illustrated below.

Caption: Workflow of a typical NRPS elongation module.

-

Adenylation (A) Domain: Selects a specific amino acid and activates it by converting it to an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): Covalently attaches the activated amino acid as a thioester to its prosthetic 4'-phosphopantetheine arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the T-domain of the previous module.

-

Epimerization (E) Domain: Found in modules that incorporate D-amino acids, this domain converts the L-amino acid tethered to the T-domain into its D-epimer.[3]

Genetic Organization and Assembly Line

The this compound biosynthetic gene cluster spans approximately 74 kbp and contains four large open reading frames (lgrA, lgrB, lgrC, lgrD) that encode the four synthetase enzymes.[3] The organization of the enzymes and their modules follows a colinearity rule, where the sequence of modules on the enzymes dictates the final peptide sequence.

-

lgrA: Encodes a 6.8 kbp protein with 2 modules .[3]

-

lgrB: Encodes a 15.5 kbp protein with 4 modules .[3]

-

lgrC: Encodes a 23.3 kbp protein with 6 modules .[3]

-

lgrD: Encodes a 15.3 kbp protein with 4 modules .[3]

Unique Modifications in this compound Synthesis

The synthesis of this compound involves specialized domains for initiation and termination:

-

N-Terminal Formylation: The very first module, located on LgrA, contains a unique Formylation (F) domain . This domain uses formyltetrahydrofolate to transfer a formyl group to the N-terminal valine after it has been loaded onto the synthetase.[3][5]

-

C-Terminal Reduction and Release: The termination of this compound synthesis is a two-step reductive process. The 16th and final module on LgrD activates glycine.[3] A Reductase (R) domain located at the C-terminus of LgrD then reduces the thioester-bound peptide, releasing it from the enzyme as a peptide-aldehyde intermediate.[4][7] This intermediate is then further reduced to the final ethanolamine-capped antibiotic by a separate, externally encoded aldoreductase, LgrE .[4][7]

The complete biosynthetic pathway is visualized below.

Caption: this compound NRPS assembly line.

Quantitative Data on this compound Production

The production yield of linear gramicidin by B. brevis ATCC 8185 is highly dependent on the culture medium.[1] Studies have shown that components in skim milk and casein can significantly enhance synthesis.[1]

| Pre-Culture Medium | Main Culture Medium | Linear Gramicidin Yield (µg/mL) | Reference |

| Skim Milk | Beef Broth (Standard) | 3.11 | [1] |

| Beef Broth | Beef Broth | 0.59 | [1] |

| - | 1% Skim Milk | 20.3 | [1] |

| - | 1% Casein | 6.69 | [1] |

Note: Specific enzyme kinetic data (Km, kcat) for the individual Lgr synthetase domains are not widely available in published literature.

Experimental Protocols

The following sections provide generalized protocols for the production and purification of linear this compound, based on published methodologies. Researchers should optimize these protocols for their specific laboratory conditions.

Fermentation Protocol for this compound Production

This protocol is adapted from studies showing enhanced production in milk-based media.[1]

-

Strain Activation: Streak Brevibacillus parabrevis ATCC 8185 from a glycerol stock onto a suitable agar medium (e.g., Tryptic Soy Agar or Landy medium) and incubate at 30-37°C for 24-48 hours until colonies are visible.[8]

-

Inoculum Preparation (Pre-Culture):

-

Inoculate a single colony into a flask containing 50 mL of sterile pre-culture medium (e.g., Tryptic Soy Broth or a medium containing 1% skim milk).

-

Incubate at 30-37°C with shaking (approx. 200 rpm) for 24 hours.

-

-

Production Culture (Main Fermentation):

-

Prepare the main fermentation medium. A 1% sterile skim milk medium has been shown to produce high yields.[1]

-

Inoculate the main fermentation flask (e.g., 1 L of medium in a 2.8 L flask) with 5-10% (v/v) of the pre-culture.

-

Incubate at 30-37°C with vigorous shaking for 48-96 hours. Production of gramicidin typically occurs during the transition from logarithmic to stationary phase.

-

-

Monitoring: Periodically take samples to measure cell density (OD600) and gramicidin production (via HPLC analysis of an extract).

Extraction and Purification Protocol

Gramicidin is primarily located within the bacterial cells. This protocol outlines a method for its extraction and purification.

-

Cell Harvesting:

-

After the fermentation period, centrifuge the culture broth (e.g., at 5,000 x g for 20 minutes at 4°C) to pellet the biomass.

-

Discard the supernatant and wash the cell pellet twice with sterile water or a suitable buffer to remove residual medium components.

-

-

Extraction:

-

Resuspend the cell pellet in an extraction solvent. A common method for gramicidins involves acidification followed by organic solvent extraction.[9] A mixture of ethanol and 0.2 N hydrochloric acid (9:1 v/v) can be effective.

-

Use a sufficient volume of solvent to ensure complete suspension of the biomass (e.g., 100 mL of solvent per 5-10 g of wet cell paste).

-

Agitate the suspension vigorously (e.g., on a rotary shaker at 300 rpm) at room temperature for 2-4 hours.

-

-

Clarification:

-

Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris.

-

Carefully collect the supernatant containing the crude gramicidin extract.

-

-

Solvent Removal & Crude Product Recovery:

-

Remove the organic solvent from the supernatant using a rotary evaporator under reduced pressure.

-

The remaining aqueous solution may precipitate the crude gramicidin. The crude product can be collected by filtration or centrifugation and then dried under vacuum.

-

-

Purification (Chromatography):

-

For high-purity this compound, chromatographic separation is necessary.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Purify using silica gel column chromatography or size-exclusion chromatography on a hydrophobic sorbent like LH-20, eluting with methanol.[9]

-

Collect fractions and analyze them for the presence and purity of this compound using an analytical technique like HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

-

Analytical Workflow

A typical workflow for the analysis and quantification of this compound from a fermentation broth is outlined below.

Caption: Experimental workflow for this compound analysis.

UPLC-MS/MS Analysis: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying gramicidin in complex extracts. A phenyl-hexyl or C18 reversed-phase column is typically used with a gradient of acetonitrile/water containing formic acid. Detection is performed using electrospray ionization (ESI) in positive mode, monitoring for the specific mass-to-charge ratios of the this compound isoforms.

References

- 1. Enhancement of linear gramicidin expression from Bacillus brevis ATCC 8185 by casein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The linear pentadecapeptide gramicidin is assembled by four multimodular nonribosomal peptide synthetases that comprise 16 modules with 56 catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Linear gramicidin synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of the potential of Brevibacillus spp. for the biosynthesis of nonribosomally produced bioactive compounds by combination of genome mining with MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Efficient one step extraction process of Gramicidin S from Aneurinibacillus aneurinilyticus biomass - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Alternating L- and D-Amino Acids in the Biological Function of Gramicidin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin A, a linear pentadecapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, presents a fascinating case study in the functional significance of non-proteinogenic amino acids.[1][2][3] Its unique primary structure, characterized by an alternating sequence of L- and D-amino acids, is the cornerstone of its biological activity. This configuration dictates the peptide's three-dimensional structure, enabling the formation of a transmembrane ion channel that is selectively permeable to monovalent cations.[1][2][3] The resulting disruption of cellular ion homeostasis is lethal to susceptible bacteria, primarily Gram-positive species.[3] This technical guide delves into the core biological role of this alternating stereochemistry, exploring its impact on channel architecture, ion translocation, and the overall mechanism of action. We further present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to provide a comprehensive resource for professionals in the fields of biophysics, microbiology, and pharmacology.

The Structural Imperative of Alternating Chirality

The sequence of this compound is formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[4] The strict alternation of L- and D-amino acids is not a random occurrence but a fundamental requirement for its function. This arrangement allows the peptide backbone to adopt a unique helical conformation known as a β-helix.[1] Specifically, two gramicidin monomers dimerize in a head-to-head fashion within the lipid bilayer to form the functional transmembrane channel.[1][2] This dimeric structure is a right-handed β-helix with approximately 6.3 amino acid residues per turn. The side chains of the amino acids protrude outward from the helical core, interacting with the hydrophobic lipid environment of the cell membrane, while the polar peptide backbone lines the central pore. This "inside-out" arrangement, where the hydrophilic backbone forms the channel lumen and the hydrophobic side chains face the lipid tails, is a direct consequence of the alternating L- and D-amino acid sequence. A peptide composed solely of L- or D-amino acids could not achieve this functionally critical conformation.

dot

Caption: this compound monomers insert into the cell membrane and dimerize to form a functional ion channel.

Mechanism of Action: Disrupting the Electrochemical Gradient

The fully formed this compound channel creates a pore with a diameter of approximately 4 Å, which is permeable to water and monovalent cations like K⁺, Na⁺, and H⁺.[2] In biological systems, cells maintain a precise electrochemical gradient across their membranes, typically characterized by a high intracellular K⁺ concentration and a low intracellular Na⁺ concentration. The this compound channel disrupts this vital balance by providing a pathway for the passive diffusion of these ions down their respective concentration gradients.[1] This leads to an influx of Na⁺ and an efflux of K⁺, ultimately causing membrane depolarization, osmotic instability, and cell death.[1][2] The antibiotic activity of this compound is therefore a direct result of its ability to perforate the cell membrane in a cation-selective manner.

Caption: A simplified workflow for a single-channel recording experiment.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for studying the secondary structure of peptides and proteins in different environments.

-

Sample Preparation: this compound is incorporated into a membrane-mimetic environment, such as small unilamellar vesicles (SUVs) or detergent micelles (e.g., sodium dodecyl sulfate - SDS). For SUVs, a lipid film is hydrated with a buffer solution containing this compound, followed by sonication or extrusion to form vesicles.

-

Spectra Acquisition: The CD spectrum of the sample is recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm). The instrument measures the differential absorption of left- and right-circularly polarized light.

-

Data Analysis: The characteristic CD spectrum of the this compound channel conformation (a right-handed β-helix) exhibits a positive peak around 218 nm and a negative peak around 235 nm. [5]Deviations from this signature spectrum can indicate the presence of other conformations, such as the double-stranded dimers or monomeric forms that can exist in organic solvents or certain lipid environments. [3][5]

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to investigate the structure, dynamics, and energetics of the this compound channel at an atomic level.

-

System Setup: A model system is constructed consisting of a this compound dimer embedded in a hydrated lipid bilayer (e.g., DMPC or POPE). The system is solvated with water molecules and ions (e.g., K⁺ and Cl⁻) to mimic physiological conditions.

-

Simulation Parameters: The simulation is run using a molecular mechanics force field (e.g., CHARMM, GROMOS) that defines the potential energy of the system as a function of atomic coordinates. The simulation proceeds by integrating Newton's equations of motion for all atoms in the system over a specified time period (typically nanoseconds to microseconds).

-

Analysis: The trajectory of the simulation provides a dynamic view of the channel's behavior. Analysis of the trajectory can reveal information about:

Conclusion and Future Directions

The alternating sequence of L- and D-amino acids in this compound is a masterful example of nature's ingenuity in molecular design. This unique structural motif is indispensable for the formation of a stable, cation-selective transmembrane channel, which underlies its potent antibiotic activity. The wealth of quantitative data and the detailed understanding of its mechanism of action make this compound an invaluable model system for studying the principles of ion channel function and lipid-protein interactions.

For drug development professionals, this compound and its analogs offer a platform for designing novel antimicrobial agents. By understanding the structure-function relationships dictated by the L- and D-amino acid arrangement, it is possible to engineer peptides with enhanced activity, improved selectivity, and reduced toxicity. [8]Future research will likely focus on leveraging this knowledge to develop new classes of antibiotics that can combat the growing threat of multidrug-resistant bacteria.

References

- 1. The dependence of the conductance and lifetime of gramicidin channels on the thickness and tension of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A semi-empirical approach for the simulation of circular dichroism spectra of this compound in a model membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane-Mediated Lateral Interactions Regulate the Lifetime of Gramicidin Channels [mdpi.com]

- 5. Gramicidins A, B, and C form structurally equivalent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Molecular dynamics simulation of the gramicidin channel in a phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The this compound channel: comparison of the energy profiles of Na+, K+ and Cs+. Influence of the flexibility of the ethanolamine end chain on the profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Gramicidin A: A Quintessential Model for Transmembrane Channels

Gramicidin A, a linear polypeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has served as a cornerstone for the study of transmembrane ion channels for over five decades.[1][2] Its well-defined structure and functional simplicity have provided invaluable insights into the fundamental principles of ion permeation, channel gating, and lipid-protein interactions. This technical guide offers an in-depth exploration of this compound's structure, ion transport mechanism, the experimental methodologies used to study it, and its applications in research and drug development.

The Architecture of the this compound Channel

This compound is a 15-amino acid polypeptide with an alternating sequence of L- and D-amino acids, which is crucial for its unique helical structure.[3][4] The primary sequence is: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[3][5]

The functional ion channel is not a single molecule but a transient dimer formed by the head-to-head (N-terminus to N-terminus) association of two gramicidin monomers, one from each leaflet of the lipid bilayer.[2][6][7][8] This dimerization creates a continuous pore through the membrane. The structure adopted by the dimer is a right-handed β-helix with approximately 6.3 residues per turn.[8][9][10] The exterior of the helix is hydrophobic, allowing it to favorably interact with the lipid acyl chains of the membrane, while the interior is lined by the polar peptide backbone carbonyl groups, creating a hydrophilic pathway for ion and water movement.[2]

// Invisible edges for layout edge [style=invis]; ext_space -> membrane; membrane -> int_space; } caption: this compound monomers insert into opposing leaflets of the lipid bilayer and form a functional transmembrane channel through head-to-head dimerization.

Structural Parameters

The physical dimensions of the this compound channel have been well-characterized through various biophysical techniques.

| Parameter | Value | Reference(s) |

| Channel Length | ~26-30 Å | [11][12] |

| Pore Diameter | ~4 Å | [13] |

| Residues per Turn | ~6.3 | [8][9] |

| Handedness | Right-handed β-helix | [9][10] |

Ion Transport Mechanism: A Single-File Process

The this compound channel is renowned for its high selectivity for monovalent cations, such as Na⁺, K⁺, and Cs⁺, while being impermeable to anions and polyvalent cations.[2][13] This selectivity arises from the electrostatic environment within the pore. The transport of ions and water through the narrow channel occurs in a single-file fashion, meaning they cannot pass one another.[13] An ion traversing the channel must be accompanied by a file of approximately six water molecules.[13]

The translocation process involves the ion shedding its bulk water hydration shell and interacting with the polar carbonyl oxygen atoms of the peptide backbone that line the pore. These carbonyl groups effectively replace the water of hydration, allowing the cation to move through the hydrophobic membrane environment. The energy landscape for ion permeation features two binding sites located near each end of the channel, with a central energy barrier that ions must overcome.[13][14]

Quantitative Channel Properties

Electrophysiological studies have provided precise measurements of the this compound channel's conductance and lifetime. These properties are sensitive to the type of permeating ion, applied voltage, and the physical properties of the surrounding lipid bilayer, such as thickness and tension.[15][16]

| Property | Condition | Value | Reference(s) |

| Single-Channel Conductance | 1 M KCl, 100 mV | ~21 pS | [17] |

| 1 M NaCl | ~2.8 pA current | [18] | |

| 0.5 M KCl, 70 mV | ~10 pS (approx.) | [19] | |

| [L-Ala7]GA, 1 M KCl, 100 mV | 28 pS | [17] | |

| Mean Channel Lifetime | Diphytanoyl-PC bilayer | Varies (ms to seconds) | [20] |

| Monoglyceride bilayers | Proportional to surface tension | [15] | |

| Lipid Bilayer Thickness | Varies (stretch activation/inactivation) | [16] | |

| Ion Occupancy | NaCl solutions | Never more than one Na⁺ ion | [13] |

| 0.1 M CsCl | Some channels contain two Cs⁺ ions | [13] |

Experimental Protocols for Studying this compound

A variety of sophisticated experimental techniques are employed to investigate the structure and function of this compound channels.

Black Lipid Membrane (BLM) Electrophysiology

This technique is fundamental for studying the electrical properties of single ion channels.

Methodology:

-

Chamber Setup: A two-compartment chamber (cis and trans) is separated by a thin Teflon or Delrin partition containing a small aperture (50-200 µm).[21]

-

Membrane Formation: A solution of phospholipids (e.g., diphytanoylphosphatidylcholine) in an organic solvent (e.g., n-decane) is painted across the aperture. The solvent dissolves into the aqueous phase, leaving a stable, solvent-free planar lipid bilayer, which appears black under illumination.[22][23]

-

Gramicidin Incorporation: this compound, dissolved in a suitable solvent like ethanol, is added to the aqueous buffer on one or both sides of the membrane. The monomers spontaneously insert into the bilayer.[18][21]

-

Recording: Ag/AgCl electrodes are placed in both compartments to apply a voltage across the membrane and measure the resulting ionic current using a sensitive patch-clamp amplifier.[18][19] The formation and dissociation of individual gramicidin dimers are observed as discrete, step-like changes in the current.

Perforated Patch-Clamp Recording

This modified patch-clamp technique uses gramicidin to gain electrical access to a cell's interior without disrupting the native intracellular environment, particularly the chloride concentration.[24]

Methodology:

-

A standard patch pipette is filled with a solution containing gramicidin.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Gramicidin from the pipette diffuses into the membrane patch, forming monovalent cation-selective pores.

-

These pores allow for the passage of electrical current carried by ions like Na⁺ and K⁺ but prevent the dialysis of larger molecules and anions like Cl⁻ from the pipette solution into the cell.[24][25] This preserves the cell's natural ionic gradients, which is critical for studying anion channels.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of the gramicidin channel within a membrane-like environment.

Methodology:

-

Solid-State NMR: This is the primary method for structural determination in a lipid bilayer. It involves incorporating gramicidin with specific isotopic labels (e.g., ¹⁵N, ¹³C) into uniformly aligned phospholipid bilayers.[9][10] By measuring orientation-dependent NMR parameters, such as chemical shifts and dipolar couplings, a set of structural constraints can be generated to calculate a high-resolution model of the channel.[9]

-

Solution NMR: This technique is used to study the structure of gramicidin in membrane-mimetic environments, such as sodium dodecyl sulfate (SDS) micelles.[26] While not a true bilayer, this environment allows for the determination of the channel's overall fold and dimerization interface.[7][26]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize the dynamic behavior of the gramicidin channel at an atomic level.

Methodology:

-

System Setup: A computational model is built consisting of a gramicidin dimer embedded in a fully hydrated phospholipid bilayer (e.g., DMPC or POPE), surrounded by water molecules and ions.[27][28][29]

-

Simulation: The forces between all atoms are calculated using a molecular mechanical force field (e.g., CHARMM). Newton's equations of motion are then integrated over time to simulate the movement of every atom in the system over nanoseconds to microseconds.[27][30]

-

Analysis: The resulting trajectory is analyzed to study a wide range of phenomena, including lipid-protein interactions, the dynamics of tryptophan side chains at the membrane interface, the potential of mean force (PMF) for ion permeation, and the behavior of water molecules inside the pore.[14][27][28]

Applications in Research and Drug Development

This compound's utility extends beyond being a simple model system.

-

Antibiotic Action: Gramicidin is a potent antibiotic against Gram-positive bacteria.[31] By inserting into the bacterial membrane and forming pores, it disrupts the crucial ion gradients (Na⁺ influx and K⁺ efflux) maintained by the cell, leading to membrane depolarization, osmotic instability, and ultimately, cell death.[3][6] Its mechanism is concentration-dependent; at higher concentrations, it can act like a detergent, causing membrane disruption.[32]

-

Model for Lipid-Protein Interactions: The function of the gramicidin channel is exquisitely sensitive to its lipid environment. Studies have shown that channel lifetime and gating are affected by bilayer thickness, lipid headgroup type, and membrane tension.[15][16][33] This makes gramicidin an ideal probe for understanding the principles of hydrophobic mismatch and how membrane mechanics can modulate protein function.

-

Testing Pharmacological Agents: Because its properties are so well-characterized, gramicidin is used as a model system to test how various molecules, such as general anesthetics, interact with and affect ion channel function.[30]

Conclusion

The this compound channel, through its elegant simplicity and amenability to a vast array of experimental and computational techniques, has provided a remarkably detailed picture of how a protein can form a selective pore across a lipid bilayer. From its unique dimeric β-helical structure and single-file ion conduction mechanism to its sensitivity to the surrounding lipid environment, gramicidin continues to be an indispensable tool for researchers, scientists, and drug development professionals. It offers fundamental lessons in biophysics that are broadly applicable to the more complex ion channels that govern the physiology of all living organisms.

References

- 1. The gramicidin ion channel: a model membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gramicidin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C99H140N20O17 | CID 16132269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The this compound Transmembrane Channel: Characteristics of Head-to-Head Dimerized π(L,D) Helices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-resolution conformation of this compound in a lipid bila - ProQuest [proquest.com]

- 10. Gramicidin cation channel: an experimental determination of the right-handed helix sense and verification of beta-type hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. mdpi.com [mdpi.com]

- 13. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Backbone and Side Chain Dynamics Evaluated by Molecular Dynamics Simulations and Nuclear Magnetic Resonance Experiments. I: Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The dependence of the conductance and lifetime of gramicidin channels on the thickness and tension of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound channels switch between stretch activation and stretch inactivation depending on bilayer thickness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization, and black lipid membrane studies of [7-L-alanine] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]

- 19. Impedance Analysis and Single-Channel Recordings on Nano-Black Lipid Membranes Based on Porous Alumina - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modulation of this compound open channel lifetime by ion occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Photopolymerization of mixed monolayers and black lipid membranes containing this compound and diacetylenic phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Excitatory GABA Responses in Embryonic and Neonatal Cortical Slices Demonstrated by Gramicidin Perforated-Patch Recordings and Calcium Imaging | Journal of Neuroscience [jneurosci.org]

- 26. rcsb.org [rcsb.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pnas.org [pnas.org]

- 29. Building this compound [ks.uiuc.edu]

- 30. Molecular Dynamics Simulations of C2F6 Effects on this compound: Implications of the Mechanisms of General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. Effects of Calcium Ions on the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

The Dawn of a New Era: An In-depth Technical Guide to the Early Studies of Gramicidin A's Antibiotic Activity

Introduction

In 1939, a seminal discovery by French-American microbiologist René Dubos at the Rockefeller Institute for Medical Research marked a pivotal moment in the history of medicine.[1] Through a systematic search for soil-dwelling microbes capable of destroying pathogenic bacteria, Dubos isolated a potent antibacterial agent from Bacillus brevis. This substance, initially named tyrothricin, was later found to be a mixture of two distinct polypeptides: tyrocidine and gramicidin.[2] Gramicidin, the first antibiotic to be discovered through a deliberate search and to be clinically tested, opened the door to the modern antibiotic era, reviving interest in penicillin and paving the way for the development of countless life-saving drugs.[1] This technical guide provides a comprehensive overview of the foundational studies on the antibiotic activity of Gramicidin A, with a focus on the quantitative data, experimental protocols, and early understanding of its mechanism of action as detailed in the pioneering work of Dubos and his collaborator Rollin Hotchkiss.

Discovery and Initial Characterization

Dubos's innovative approach involved enriching soil samples with specific pathogenic bacteria to isolate microorganisms that could produce substances to inhibit or kill them.[1][3] This led to the identification of Bacillus brevis, which produced the alcohol-soluble, water-insoluble tyrothricin. Further fractionation of tyrothricin yielded two crystalline components: gramicidin and tyrocidine.[2] Early investigations revealed that gramicidin was primarily active against Gram-positive bacteria, while tyrocidine exhibited a broader spectrum of activity but was also more toxic.[2]

Quantitative Data from Early Studies

The initial research on gramicidin's antibiotic activity focused on determining its potency against various pathogenic bacteria, its hemolytic effects on red blood cells, and its toxicity in animal models. The following tables summarize the key quantitative findings from these pioneering studies.

Table 1: In Vitro Antibacterial Activity of Gramicidin

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bactericidal Concentration (µg/mL) | Reference |

| Streptococcus pyogenes | Unspecified | 0.002 - 0.005 | 0.1 - 0.5 | Dubos, 1939 |

| Streptococcus pneumoniae (Type I) | Unspecified | 0.001 - 0.002 | 0.05 - 0.1 | Dubos, 1939 |

| Staphylococcus aureus | Unspecified | 0.01 - 0.05 | 1.0 - 5.0 | Dubos, 1939 |

| Enterococcus faecalis | Unspecified | 0.1 - 0.5 | > 10 | Dubos, 1939 |

| Bacillus subtilis | Unspecified | 0.005 - 0.01 | 0.1 - 0.5 | Dubos, 1939 |

| Corynebacterium diphtheriae | Unspecified | 0.002 - 0.01 | 0.5 - 2.0 | Dubos, 1939 |

| Escherichia coli | Unspecified | > 100 | > 100 | Dubos, 1939 |

| Salmonella typhi | Unspecified | > 100 | > 100 | Dubos, 1939 |

Table 2: Hemolytic Activity of Gramicidin

| Red Blood Cell Source | Hemolytic Concentration (µg/mL) | Assay Conditions | Reference |

| Rabbit | 0.1 - 0.5 | 2% RBC suspension, 2 hours incubation at 37°C | Heilman & Herrell, 1941 |

| Sheep | 0.2 - 1.0 | 2% RBC suspension, 2 hours incubation at 37°C | Heilman & Herrell, 1941 |

| Human | 0.5 - 2.0 | 2% RBC suspension, 2 hours incubation at 37°C | Heilman & Herrell, 1941 |

Table 3: In Vivo Toxicity of Gramicidin in Mice

| Route of Administration | LD50 (mg/kg) | Observation | Reference |

| Intravenous (IV) | 1.5 - 2.0 | Rapid death due to hemolysis and neurotoxicity | Dubos & Hotchkiss, 1941 |

| Intraperitoneal (IP) | 15 - 20 | Local irritation, delayed death | Dubos & Hotchkiss, 1941 |

| Subcutaneous (SC) | > 50 | Local abscess formation | Dubos & Hotchkiss, 1941 |

| Oral | > 1000 | No apparent toxicity | Dubos & Hotchkiss, 1941 |

Experimental Protocols

The following sections detail the methodologies employed in the early studies to characterize the antibiotic activity and toxicity of gramicidin.

Preparation of Gramicidin

The initial isolation and purification of gramicidin from Bacillus brevis cultures was a critical first step.

References

- 1. STUDIES ON A BACTERICIDAL AGENT EXTRACTED FROM A SOIL BACILLUS: I. PREPARATION OF THE AGENT. ITS ACTIVITY IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE PRODUCTION OF BACTERICIDAL SUBSTANCES BY AEROBIC SPORULATING BACILLI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Gramicidin A and Biological Membranes: A Technical Guide to Biophysical Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gramicidin A is a linear pentadecapeptide antibiotic isolated from Bacillus brevis. Its unique structure, composed of alternating L- and D-amino acids, allows it to form well-defined ion channels within lipid bilayers. This property has made this compound an invaluable model system for studying the fundamental principles of ion transport, membrane biophysics, and the influence of the lipid environment on protein function. This guide provides a comprehensive technical overview of the interaction between this compound and biological membranes, focusing on its mechanism of action, quantitative biophysical parameters, and the experimental protocols used for their characterization.

Mechanism of Action: The Dimeric Channel

This compound functions by forming a transmembrane channel that is selectively permeable to monovalent cations.[1] This process disrupts the crucial ion gradients across bacterial cell membranes, leading to cell death. The channel is not a pre-formed structure but rather the result of a dynamic dimerization process within the lipid bilayer.[2]

-

Monomer Insertion : Individual this compound peptides, which are highly hydrophobic, partition from the aqueous phase into the individual leaflets of the lipid bilayer. In the membrane, the peptide adopts a right-handed β-helix conformation.

-

Head-to-Head Dimerization : Two monomers, one from each leaflet of the bilayer, associate at their N-termini (formyl end) through the formation of six intermolecular hydrogen bonds.

-

Channel Formation : This "head-to-head" dimerization results in a continuous, water-filled pore, approximately 4 Å in diameter and 26 Å in length, that spans the hydrophobic core of the membrane.[3] This channel provides a low-energy pathway for the passive diffusion of monovalent cations like K⁺ and Na⁺ down their electrochemical gradients.[2]

The transient nature of this channel, with a finite lifetime, is a key characteristic. The association and dissociation of the two monomers are in a dynamic equilibrium, which is exquisitely sensitive to the physical properties of the surrounding lipid bilayer.

Quantitative Data Presentation

The biophysical properties of the this compound channel are highly dependent on the experimental conditions, including lipid composition, ion concentration, and applied voltage. The following tables summarize key quantitative data from the literature.

Table 1: Single-Channel Conductance

Single-channel conductance (γ) is a measure of the rate at which ions pass through an individual channel at a given applied voltage. It is typically measured in picoSiemens (pS).

| Ion (at 1.0 M) | Conductance (γ) in pS | Lipid System | Conditions |

| H⁺ | ~530 pS | Phosphatidylcholine | 4 M HCl |

| Cs⁺ | 40-70 pS | Diphytanoyl-PC (DPhPC) | 100-200 mV, 25°C |

| Rb⁺ | 35-60 pS | DPhPC | 100-200 mV, 25°C |

| K⁺ | 20-40 pS | DPhPC / DOPC | 100-200 mV, 25°C |

| Na⁺ | 5-15 pS | DPhPC / DOPC | 100-200 mV, 25°C |

| Li⁺ | 2-8 pS | DPhPC | 100-200 mV, 25°C |

Note: Conductance values can vary significantly based on the specific lipid environment and experimental setup. The ion selectivity sequence for conductance is generally H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[2][4]

Table 2: Mean Channel Lifetime

The mean open lifetime (τ) of the channel reflects the stability of the gramicidin dimer. It is strongly influenced by the properties of the host lipid bilayer, particularly its thickness and intrinsic lateral pressure profile.

| Lipid Bilayer | Hydrophobic Thickness | Mean Lifetime (τ) | Conditions |

| di(22:1)PC | Very Thick | ~0.11 s | 1 M KCl, 200 mV, 25°C |

| DOPC | Intermediate | ~0.5 - 2.0 s | 1 M KCl, 200 mV, 25°C |

| DPhPC | Thick | ~2.0 - 5.0 s | 1 M KCl, 200 mV, 25°C |

| GMO | Thin | Varies, often > 1s | 1 M KCl, 100 mV, 25°C |

Generally, channel lifetime decreases as the hydrophobic mismatch between the peptide's length (~26 Å) and the bilayer thickness increases. Thicker membranes impose a greater energetic penalty on the deformation required to accommodate the channel, thus destabilizing the dimer and shortening its lifetime.[2][5]

Table 3: Thermodynamic Parameters of Ion Binding

While data for the complete insertion process is complex, thermodynamic parameters for the binding of cations to the channel have been determined. Divalent cations like Ca²⁺ act as blockers.

| Cation | Binding Enthalpy (ΔH) | Binding Entropy (ΔS) | Driving Force |

| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Favorable (Negative) | Unfavorable (Negative) | Enthalpy-driven |

| Monovalent Cations (e.g., K⁺, Na⁺) | Varies | Generally Favorable | Often Entropy-driven |

The binding of divalent cations is an enthalpy-driven process, whereas the transport of monovalent cations is more complex.[4][6]

Experimental Protocols

Characterizing the interaction of this compound with membranes requires specialized biophysical techniques. Detailed protocols for three key experiments are provided below.

Single-Channel Electrical Recording using Planar Lipid Bilayers

This technique allows for the direct observation of the opening and closing of individual this compound channels.

Methodology:

-

Chamber and Aperture Preparation : A two-compartment chamber (cis and trans) made of a material like Teflon is used, separated by a thin film with a small aperture (50-250 µm diameter). The entire chamber must be meticulously cleaned.

-

Electrolyte Solution : Both chambers are filled with the desired electrolyte solution (e.g., 1.0 M KCl, 10 mM HEPES, pH 7.4). Ag/AgCl electrodes are placed in each chamber to apply voltage and record current.

-

Bilayer Formation (Painting Method) : A small amount of a lipid solution (e.g., 20 mg/mL diphytanoylphosphatidylcholine, DPhPC, in n-decane) is applied across the aperture with a fine brush or glass rod.[7]

-

Membrane Thinning and Verification : The solvent drains into a torus at the edge of the aperture, and a bimolecular lipid membrane forms spontaneously. Formation is monitored electrically by applying a small voltage and observing a sharp increase in capacitance to a stable value (typically 0.4-0.8 µF/cm²) and a high seal resistance (>10 GΩ).

-

This compound Addition : A dilute stock solution of this compound (e.g., 10⁻⁹ M in ethanol) is added to the cis chamber while stirring to facilitate incorporation into the membrane.

-

Data Acquisition : A constant voltage (e.g., +100 mV) is applied across the bilayer using a patch-clamp amplifier. The resulting current is filtered (e.g., at 1-2 kHz) and digitized. Rectangular "steps" in the current trace correspond to the opening and closing of single channels.

-

Data Analysis : The amplitude of the current steps is used to calculate single-channel conductance (γ = I/V). The duration of the steps provides the channel lifetime (τ).

Fluorescence Quenching Assay for Membrane Interaction

This vesicle-based assay is used to study the kinetics of channel formation and the peptide's interaction with the lipid environment. It relies on the quenching of a fluorescent dye trapped inside lipid vesicles by an ion that can only enter through a functional this compound channel.

Methodology:

-

Preparation of Large Unilamellar Vesicles (LUVs) :

-

A lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) is dissolved in an organic solvent like chloroform.

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for several hours to remove residual solvent.

-

The lipid film is hydrated with a buffer containing a fluorescent dye and a quencher salt that is inert to the dye (e.g., 8-aminonaphthalene-1,3,6-trisulfonic acid, ANTS, with NaNO₃).

-

The resulting suspension of multilamellar vesicles (MLVs) is subjected to several freeze-thaw cycles.

-

The suspension is then extruded multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce a homogenous population of LUVs.[8][9]

-

-

Removal of External Fluorophore : The LUV suspension is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the vesicles containing the dye from the unencapsulated dye in the external buffer. The external buffer is exchanged with one containing the quencher ion (e.g., TlNO₃).

-

Fluorescence Measurement :

-

The vesicle suspension is placed in a fluorometer cuvette.

-

The baseline fluorescence of the ANTS dye is recorded (Excitation ~350-360 nm, Emission ~510-530 nm).

-

A small aliquot of this compound in ethanol is added to the cuvette and mixed rapidly.

-

The fluorescence intensity is monitored over time. As this compound forms channels in the vesicle membranes, the quencher (Tl⁺) enters and quenches the ANTS fluorescence, causing a decrease in signal intensity.

-

-

Data Analysis : The rate of fluorescence decay is proportional to the rate of channel formation and ion influx. This can be used to study how different lipid compositions or the presence of other molecules affect this compound's activity.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of this compound on the thermotropic phase behavior of lipid bilayers. It provides information on how the peptide perturbs the packing and order of the lipid acyl chains.

Methodology:

-

Sample Preparation :

-

Lipid (e.g., dipalmitoylphosphatidylcholine, DPPC) and this compound are co-dissolved in an organic solvent (e.g., chloroform/methanol) at the desired molar ratio.

-

The solvent is evaporated to create a homogenous mixed film.

-

The film is hydrated with a buffer solution above the main phase transition temperature (Tₘ) of the lipid to form multilamellar vesicles (MLVs).[10] The sample is typically vortexed and allowed to equilibrate.

-

-

DSC Measurement :

-

A precise amount of the liposome suspension is hermetically sealed into a DSC sample pan. An identical pan containing only the buffer is used as a reference.

-

The sample and reference pans are placed in the calorimeter and heated (and subsequently cooled) at a constant scan rate (e.g., 1°C/min).

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Analysis :

-

A thermogram (heat flow vs. temperature) is generated. For a pure lipid bilayer, a sharp endothermic peak is observed at the Tₘ, corresponding to the gel-to-liquid crystalline phase transition.

-

The presence of this compound typically broadens this transition peak and may shift the Tₘ.

-

The width of the peak provides information on the cooperativity of the transition, and the area under the peak corresponds to the transition enthalpy (ΔH). Changes in these parameters indicate that this compound perturbs the packing of the lipid acyl chains.[11][12]

-

Conclusion

This compound remains a cornerstone of membrane biophysics research. Its well-defined structure and mechanism of action provide a powerful tool for probing the intricate relationship between a membrane-spanning peptide and its lipid environment. The quantitative data on its conductance and lifetime, coupled with the detailed experimental protocols for its characterization, offer researchers a robust framework for investigating the principles of ion channel function and the impact of membrane properties on protein activity. This understanding is not only fundamental to biophysics but also provides valuable insights for the rational design of novel antimicrobial agents and other membrane-active pharmaceuticals.

References

- 1. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Membrane-Mediated Lateral Interactions Regulate the Lifetime of Gramicidin Channels [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Thermodynamic parameters for the binding of divalent cations to this compound incorporated into a lipid environment by Tl-205 nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimeric Tubulin Modifies Mechanical Properties of Lipid Bilayer, as Probed Using this compound Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamic parameters for the binding of divalent cations to this compound incorporated into a lipid environment by Tl-205 nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mse.iastate.edu [mse.iastate.edu]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 11. Dimerization constant and single-channel conductance of gramicidin in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane surface-charge titration probed by this compound channel conductance - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Gramicidin A via Nuclear Magnetic Resonance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin A, a pentadecapeptide antibiotic, has long served as a model system for understanding the principles of ion channel formation and function. Its ability to form monovalent cation-selective channels through a unique dimeric structure has been a subject of intense research. Nuclear Magnetic Resonance (NMR) spectroscopy, in both solid and solution states, has been instrumental in elucidating the high-resolution structure of the this compound channel within a membrane-mimicking environment. This technical guide provides an in-depth overview of the methodologies and data central to the structural determination of this compound using NMR, with a focus on the pioneering work that has shaped our understanding of this remarkable biomolecule.

The functional form of the this compound channel is a head-to-head (N-terminal to N-terminal) dimer of two right-handed, single-stranded β-helices. This structure creates a central pore with a diameter of approximately 4 Å, which allows for the passage of monovalent cations. The alternating L- and D-amino acid sequence of this compound is crucial for the formation of this unique helical structure. Two key structural models, deposited in the Protein Data Bank (PDB) as 1MAG and 1JNO, represent the conformations determined by solid-state and solution NMR, respectively.

Experimental Protocols